

8-Fluoroquinoline-2-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 8-Fluoroquinoline-2-carboxylic acid

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An In-depth Technical Guide to the Chemical Properties of **8-Fluoroquinoline-2-carboxylic Acid**

Executive Summary

8-Fluoroquinoline-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its rigid quinoline scaffold, combined with the electronic modifications imparted by the fluorine atom, makes it a valuable building block in medicinal chemistry. The strategic placement of the fluorine at the C8 position can enhance metabolic stability and modulate binding affinities of derivative compounds, a crucial aspect in modern drug design. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

8-Fluoroquinoline-2-carboxylic acid is a solid, typically appearing as a white or off-white crystalline powder.^[1] Its core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring, substituted with a fluorine atom at position 8 and a carboxylic acid group at position 2.

Table 1: Physicochemical and Structural Identifiers for **8-Fluoroquinoline-2-carboxylic acid**

Property	Value	Source(s)
IUPAC Name	8-fluoroquinoline-2-carboxylic acid	
CAS Number	914208-13-2	[1] [2]
Molecular Formula	C ₁₀ H ₆ FNO ₂	[2] [3]
Molecular Weight	191.16 g/mol	[2] [3]
Appearance	White crystalline powder	[1]
Melting Point	126.3 °C (Predicted)	[4]
Boiling Point	342.51 °C (Predicted)	[4]
Density	1.44 g/cm ³ (Predicted)	[4]
Water Solubility	790.62 - 6556.6 mg/L (Predicted)	[4]
SMILES	O=C(O)C1=NC2=C(C=CC=C2F)C=C1	[2] [3]
InChI Key	IAHHHCKXIHRMHY-UHFFFAOYSA-N	[2]

Spectroscopic and Analytical Characterization

Definitive structural confirmation of **8-Fluoroquinoline-2-carboxylic acid** relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

- ¹H NMR: The spectrum will show distinct signals for the five aromatic protons on the quinoline ring. The carboxylic acid proton (-COOH) is expected to be a broad singlet in a

highly deshielded region (typically 10-12 ppm).[5] The aromatic protons will appear between 7.0 and 9.0 ppm, with their exact shifts and coupling patterns dictated by the positions of the fluorine and carboxylic acid substituents.

- ^{13}C NMR: The spectrum will display ten distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[5] The other nine aromatic carbons will resonate between approximately 110 and 150 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant ($^1\text{J}_{\text{CF}}$).[6]
- ^{19}F NMR: A single resonance is expected for the fluorine atom. In fluoroaromatic compounds, the ^{19}F chemical shift can vary, but it typically appears in a well-defined region, distinct from aliphatic fluorine signals.[7]

Table 2: Predicted Spectroscopic Data for **8-Fluoroquinoline-2-carboxylic acid**

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale & Notes
¹ H NMR	-COOH	10 - 12 ppm (broad singlet)	Highly deshielded acidic proton.[5]
Aromatic C-H	7.0 - 9.0 ppm (multiplets)	Signals corresponding to the 5 protons on the quinoline core.	
¹³ C NMR	C=O (acid)	160 - 180 ppm	Characteristic carbonyl carbon of a carboxylic acid.[5]
C-F	155 - 165 ppm (doublet)	Large ¹ JCF coupling constant (~250 Hz) is expected.[6]	
Aromatic C-H, C-C	110 - 150 ppm	Remaining 8 aromatic carbon signals.	
IR Spectroscopy	O-H (acid)	2500 - 3300 cm ⁻¹ (broad)	Characteristic broad stretch for a hydrogen-bonded carboxylic acid.
C=O (acid)	1700 - 1725 cm ⁻¹ (strong)	Carbonyl stretch, indicative of the carboxylic acid.[8]	
C=C, C=N (aromatic)	1500 - 1620 cm ⁻¹	Aromatic ring stretching vibrations. [9]	
C-F	1000 - 1100 cm ⁻¹	Carbon-fluorine stretching vibration.[9]	
Mass Spectrometry	[M-H] ⁻	190.03 m/z	Negative ion mode, loss of the acidic proton.

(ESI)

[M+H]⁺

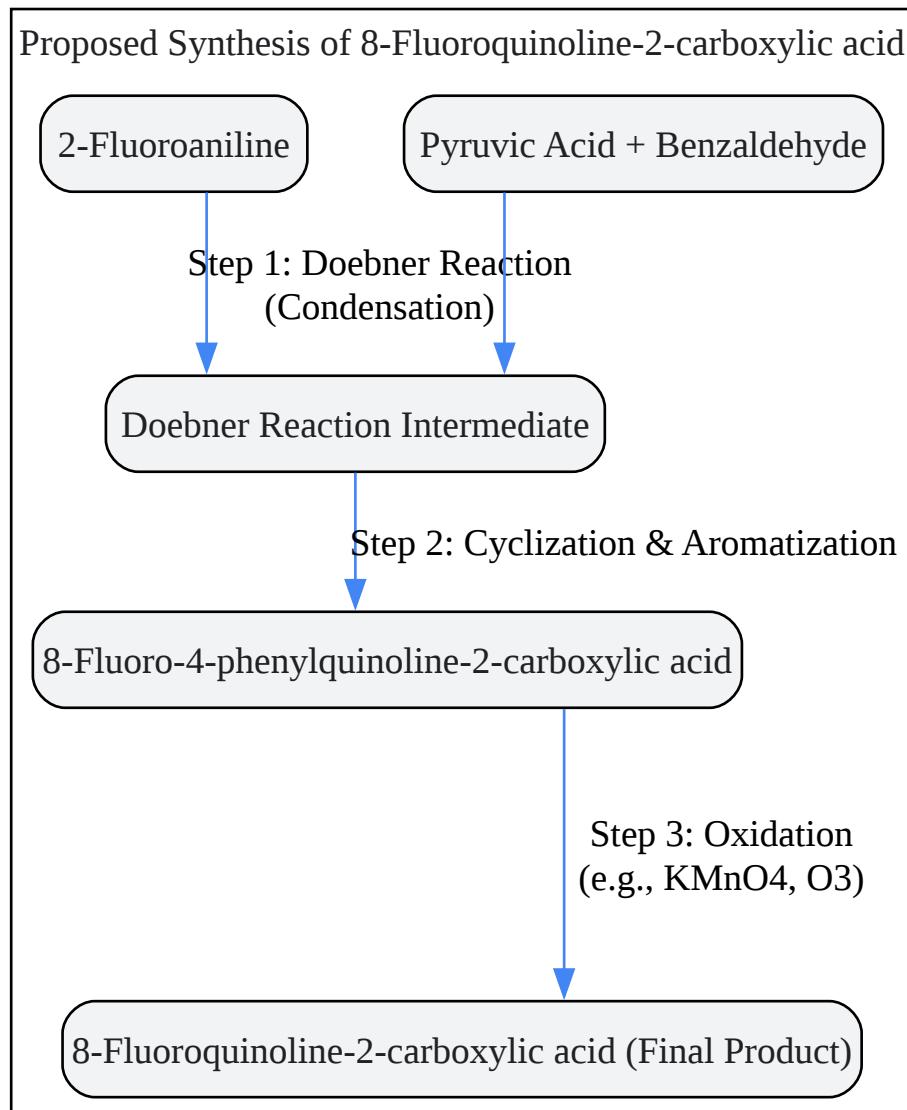
192.05 m/z

Positive ion mode,
protonation of the
quinoline nitrogen.

Synthesis Methodology

The synthesis of substituted quinoline-2-carboxylic acids can be approached through several established routes in organic chemistry. A plausible and efficient strategy involves a multi-step sequence starting from a commercially available substituted aniline. The Doebner-von Miller reaction, which condenses an aniline with an α,β -unsaturated carbonyl compound, is a classic method for forming the quinoline core.[2][10]

A representative synthesis for **8-Fluoroquinoline-2-carboxylic acid** could be envisioned starting from 2-fluoroaniline.



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Caption: Proposed synthetic pathway for **8-Fluoroquinoline-2-carboxylic acid**.

Representative Synthesis Protocol: Doebner Reaction

Causality: This protocol leverages the Doebner reaction, a reliable three-component method for synthesizing quinoline-4-carboxylic acids.^[11] By using a substituted aniline (2-fluoroaniline), the fluorine is incorporated at the desired position. A subsequent oxidative step, if required, would modify the substituent at the 4-position, though direct routes to 2-carboxylic acids are often preferred. A more direct, albeit potentially lower-yielding, approach is the Friedländer synthesis from 2-amino-3-fluorobenzaldehyde and pyruvic acid.^[12]

Step 1: Reaction Setup

- To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-fluoroaniline (1.0 eq) and ethanol as the solvent.
- In a separate beaker, prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and pyruvic acid (1.1 eq).
- Slowly add the aldehyde/pyruvic acid mixture to the stirring aniline solution at room temperature.

Step 2: Condensation and Cyclization

- Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- The rationale for heating is to provide the activation energy for both the initial imine formation and the subsequent intramolecular cyclization required to form the dihydroquinoline intermediate.

Step 3: Aromatization and Isolation

- After completion, cool the reaction mixture to room temperature. The product, 8-fluoro-4-phenylquinoline-2-carboxylic acid, may precipitate.
- If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
- Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be purified by recrystallization.

(Note: This protocol yields a 4-substituted precursor. A subsequent oxidative cleavage would be required to remove the phenyl group, which is a complex and often low-yielding step. More direct syntheses are actively researched for this class of compounds.)

Chemical Reactivity and Stability

The reactivity of **8-Fluoroquinoline-2-carboxylic acid** is governed by its three key features: the carboxylic acid group, the electron-deficient quinoline ring, and the C-F bond.

- **Carboxylic Acid Group:** This is the most reactive site for standard transformations. It can be readily converted into esters, amides, or acyl chlorides. Amide coupling is particularly relevant for pharmaceutical applications and is typically achieved using peptide coupling reagents like HATU or EDC, or via a two-step process involving conversion to the acyl chloride with thionyl chloride (SOCl_2).^{[4][13][14]}
- **Quinoline Ring:** The pyridine portion of the quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, though less so than pyridinium salts. The benzene portion can undergo electrophilic aromatic substitution, but the ring is deactivated by both the pyridine nitrogen and the carboxylic acid group. Substitution typically occurs at the 5- and 7-positions.^[12]
- **Carbon-Fluorine Bond:** The C8-F bond is generally strong and stable. However, under forcing conditions, it can participate in nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reactions, especially if activated by other electron-withdrawing groups.^{[15][16]} The high electronegativity of fluorine activates the ring toward nucleophilic attack, making the rate-determining step the addition of the nucleophile, not the cleavage of the strong C-F bond.^[16]

Representative Protocol: Amide Coupling

Step 1: Activation of Carboxylic Acid

- Dissolve **8-Fluoroquinoline-2-carboxylic acid** (1.0 eq) in a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen).
- Add a peptide coupling reagent such as HATU (1.1 eq) and an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
- Stir the mixture at room temperature for 15-30 minutes. This forms a highly reactive activated ester intermediate, which is susceptible to nucleophilic attack.^[14]

Step 2: Amine Addition

- Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
- Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

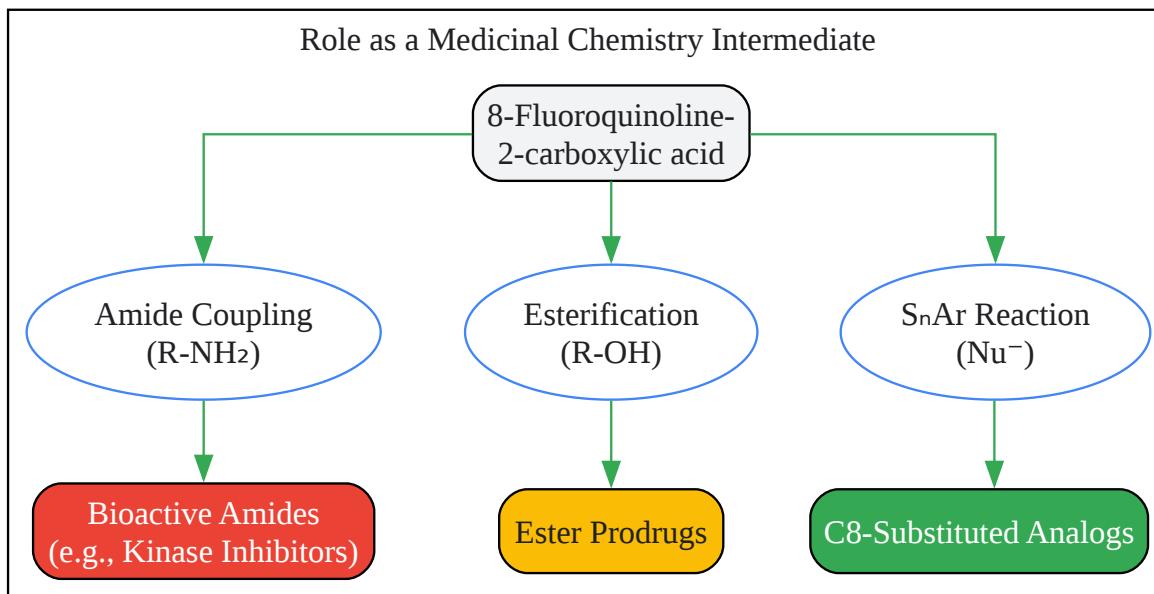
Step 3: Work-up and Purification

- Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
- Wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired amide.

Applications in Research and Drug Development

8-Fluoroquinoline-2-carboxylic acid serves as a key intermediate for synthesizing more complex molecules with potential therapeutic value. The fluoroquinolone scaffold is a well-established pharmacophore, and this specific isomer offers a unique substitution pattern for structure-activity relationship (SAR) studies.

- Kinase Inhibitors: The quinoline core can act as a hinge-binding motif in many protein kinases. Derivatives of this acid can be elaborated to target specific kinases involved in cancer and inflammatory diseases.^[1] A related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been investigated as a selective Aurora A kinase inhibitor.^[11]
- Antimicrobial and Antiparasitic Agents: The broader class of fluoroquinolones is famous for its antibacterial activity.^[17] This building block allows for the creation of novel analogs to combat drug-resistant bacteria or to target other microorganisms like parasites.^[1]
- Metabolic Stability: The introduction of a fluorine atom can block sites of metabolic oxidation, a common strategy in drug design to improve the pharmacokinetic profile of a lead compound.^[1]



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Caption: Versatility of **8-Fluoroquinoline-2-carboxylic acid** in generating diverse bioactive molecules.

Safety and Handling

As a fluorinated heterocyclic carboxylic acid, this compound requires careful handling in a laboratory setting. Standard laboratory personal protective equipment (PPE) is mandatory.

Table 3: Safety and Handling Recommendations

Aspect	Guideline	Rationale
PPE	Safety goggles, lab coat, compatible chemical-resistant gloves.	To prevent eye and skin contact with the solid powder or solutions.[18][19]
Handling	Use in a well-ventilated chemical fume hood. Avoid creating dust.	To minimize inhalation of airborne particles.[18]
Storage	Store in a tightly sealed container in a cool, dry place.	Protects from moisture and atmospheric contaminants.[1]
Spills	Sweep up solid spills carefully to avoid dust. Clean area with soap and water.	Standard procedure for non-highly reactive solid chemicals.
Disposal	Dispose of as chemical waste in accordance with local, state, and federal regulations.	To prevent environmental contamination.[19]

Protocol: Safe Handling Workflow

- Preparation: Before handling, review the Safety Data Sheet (SDS) if available, or general guidelines for fluorinated aromatic acids.[18] Ensure a chemical fume hood is operational and the work area is clear. Don appropriate PPE.
- Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine powder. Use a spatula for transfers and avoid pouring, which can generate dust.
- In Solution: When making solutions, add the solid slowly to the solvent to avoid splashing. Be aware that some dissolution processes can be exothermic.
- Post-Handling: After use, decontaminate the work area and any equipment used. Wash hands thoroughly. Store the compound in its designated, properly labeled location.

Conclusion

8-Fluoroquinoline-2-carboxylic acid is a strategically designed chemical building block with significant value for medicinal chemistry and drug discovery. Its key attributes—a rigid heterocyclic core, a reactive carboxylic acid handle for derivatization, and a metabolically beneficial fluorine substituent—make it an attractive starting point for the synthesis of novel therapeutic agents. Understanding its physicochemical properties, reactivity, and proper handling is essential for any researcher aiming to leverage this potent scaffold in their work.

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